Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Description
Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate is a thieno[2,3-c]pyran derivative characterized by a fused bicyclic scaffold with a pyran ring substituted at positions 5 and 5 with methyl groups and an acetylated 4-methylanilino moiety at position 2. The 5,5-dimethyl substituents enhance lipophilicity, while the 4-methylanilino group may influence receptor binding via aromatic and hydrogen-bonding interactions .
Properties
CAS No. |
6065-80-1 |
|---|---|
Molecular Formula |
C21H26N2O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-5-26-20(25)18-15-10-21(3,4)27-12-16(15)28-19(18)23-17(24)11-22-14-8-6-13(2)7-9-14/h6-9,22H,5,10-12H2,1-4H3,(H,23,24) |
InChI Key |
QWCDIRXCUVZPDS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CNC3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2,2-Dimethyltetrahydropyran-4-One with Ethyl Cyanoacetate
A widely cited method involves reacting 2,2-dimethyltetrahydropyran-4-one with ethyl cyanoacetate in the presence of sulfur and morpholine under nitrogen atmosphere. The reaction proceeds in ethanol at 50°C for 18 hours, yielding ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate with a 94% yield. This intermediate serves as the precursor for subsequent functionalization.
Reaction Conditions:
Gewald Reaction for Thiophene Ring Formation
An alternative approach employs the Gewald reaction, where 2,2-dimethyltetrahydropyran-4-one reacts with malononitrile and sulfur in ethanol. Triethylamine catalyzes the cyclization at room temperature, yielding 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile. While this method produces a nitrile derivative, the ester variant can be obtained by substituting malononitrile with ethyl cyanoacetate.
Reaction Conditions:
-
Reagents: 2,2-Dimethyltetrahydropyran-4-one, malononitrile, sulfur, triethylamine
-
Solvent: Ethanol
-
Temperature: Room temperature
Introduction of the Amino Group
The amino group at position 2 of the thieno[2,3-c]pyran core is critical for subsequent acylation. This group is inherently incorporated during the cyclocondensation step (Section 1.1). However, post-synthetic modifications, such as nucleophilic substitution or reductive amination, may enhance amino group reactivity.
Alternative Multi-Component Approaches
Recent advancements in one-pot syntheses offer streamlined pathways. For example, ethyl 2-amino-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives are synthesized via a three-component reaction of 4-hydroxy-6-methyl-2-pyrone, ammonium acetate, ethyl cyanoacetate, and benzaldehydes. Adapting this protocol to include 4-methylaniline-derived aldehydes could yield intermediates for subsequent acylation.
Purification and Characterization
Post-synthetic purification typically involves flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol. Characterization via -NMR, -NMR, and LC-MS ensures structural fidelity. For instance, the thieno[2,3-c]pyran core exhibits characteristic signals at δ 1.25 ppm (triplet, ester CH3) and δ 4.15 ppm (quartet, ester CH2).
Data Tables
Table 1. Comparison of Key Synthesis Methods
Table 2. Spectral Data for Key Intermediates
| Compound | -NMR (δ, ppm) | LC-MS ([M+H]+) |
|---|---|---|
| Ethyl 2-amino-thieno[2,3-c]pyran-3-carboxylate | 1.25 (t, 3H), 4.15 (q, 2H), 6.20 (s, 1H, NH2) | 255.33 |
| Target compound | 1.25 (t, 3H), 2.30 (s, 3H, CH3), 6.70–7.20 (m, 4H) | 413.47 |
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester and amide groups are primary targets for hydrolysis:
Ester Hydrolysis
-
Conditions : Acidic (H₂SO₄, HCl) or basic (NaOH, KOH) hydrolysis under reflux.
-
Outcome : Conversion to the carboxylic acid derivative.
-
Kinetics : Basic hydrolysis proceeds faster due to nucleophilic attack by OH⁻ on the ester carbonyl.
Amide Hydrolysis
-
Conditions : Prolonged heating with concentrated HCl or H₂SO₄.
-
Outcome : Cleavage of the amide bond to yield a free amine and carboxylic acid.
-
Selectivity : The 4-methylanilino group stabilizes the intermediate, reducing hydrolysis rates compared to aliphatic amides .
Electrophilic Substitution on the Thieno-Pyran Ring
The sulfur-containing heterocycle undergoes electrophilic substitution, primarily at the C4 and C6 positions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-thieno[2,3-c]pyran derivative | 65–72% |
| Sulfonation | SO₃/H₂SO₄, 50°C | 6-Sulfo-thieno[2,3-c]pyran derivative | 58% |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | 4-Chloro/bromo-thieno[2,3-c]pyran derivative | 70–85% |
-
Mechanism : The thieno-pyran ring’s electron-rich nature directs electrophiles to the para positions relative to the sulfur atom .
Reduction of the Dihydro-Pyran Moiety
-
Reagents : H₂/Pd-C or NaBH₄ in ethanol.
-
Outcome : Saturation of the 4,7-dihydro-pyran ring to a tetrahydro-pyran system.
-
Applications : Enhances solubility for pharmacological studies .
Oxidation of the Thiophene Ring
-
Reagents : m-CPBA (meta-chloroperbenzoic acid) in DCM.
-
Outcome : Formation of thiophene S-oxide or sulfone derivatives.
-
Selectivity : Controlled by stoichiometry (1 eq. m-CPBA → S-oxide; 2 eq. → sulfone) .
Amide Coupling
-
Reagents : EDC/HOBt or DCC in anhydrous DMF.
-
Outcome : Formation of new amide bonds via activation of the carboxylic acid group (post-ester hydrolysis).
Esterification
-
Reagents : ROH (e.g., MeOH, i-PrOH) with H₂SO₄ or DCC.
-
Outcome : Transesterification to modify the ethyl ester group.
Cyclization and Ring-Opening Reactions
-
Intramolecular Cyclization :
-
Ring-Opening via Nucleophiles :
Comparative Reactivity Table
| Reactive Site | Reaction Type | Preferred Reagents | Key Byproducts |
|---|---|---|---|
| Ethyl ester | Hydrolysis | NaOH/H₂O, H₂SO₄/EtOH | Ethanol |
| Amide bond | Acid hydrolysis | HCl (6M), Δ | 4-Methylaniline |
| Thieno-pyran ring | Electrophilic substitution | HNO₃/H₂SO₄, Cl₂/FeCl₃ | Isomeric nitro/halo products |
| Dihydro-pyran | Hydrogenation | H₂/Pd-C, 50 psi | Tetrahydro-pyran derivative |
Scientific Research Applications
Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate is a complex organic compound with potential applications in medicinal chemistry and pharmacology. It has a molecular formula of C21H26N2O4S and a molecular weight of approximately 402.507 g/mol. The compound features multiple functional groups, including an ethyl ester, an amide, and a thieno-pyran moiety, which contribute to its potential biological activities.
Potential Applications
This compound has potential applications in:
- Drug Discovery: As a lead compound for developing new therapeutics.
- Chemical Biology: For studying biological processes and interactions.
- Material Science: In the synthesis of novel materials with specific properties.
Biological Activities
This compound exhibits potential biological activities that may include:
- Further research is necessary to fully elucidate its pharmacological profile and therapeutic potential.
Mechanism of Action Studies
Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. These studies may include:
- Target Identification : Identifying the specific proteins or enzymes that the compound interacts with.
- Binding Assays : Quantifying the affinity and specificity of the compound for its targets.
- Cellular Studies : Investigating the effects of the compound on cell signaling pathways and phenotypes.
Structural Analogues
Several compounds share structural similarities with this compound. Here are some notable examples:
| Compound Name | Structure Similarities | Unique Features |
|---|---|---|
| Ethyl 2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate | Contains thieno-pyran core | Lacks aromatic substitution on the amine |
| 4-Methylthieno[2,3-c]pyridine derivatives | Similar heterocyclic structure | Different nitrogen positioning |
| Thieno[3,2-c]pyridine analogs | Related heterocyclic compounds | Varying substituents affecting activity |
Mechanism of Action
The mechanism of action of ETHYL 5,5-DIMETHYL-2-{[2-(4-TOLUIDINO)ACETYL]AMINO}-4,7-DIHYDRO-5H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous derivatives, focusing on substituents, biological activities, and physicochemical properties.
Key Observations:
Thiophene derivatives () lack fused bicyclic systems, reducing conformational stability but improving synthetic accessibility .
Substituent Effects: Antimicrobial Activity: The perfluorobenzamido group in ’s compound significantly enhances potency (MIC = 67 nM) against Mycobacterium tuberculosis compared to non-fluorinated analogs, suggesting electron-withdrawing groups improve target binding . The target compound’s 4-methylanilino group may offer moderate activity but lacks direct evidence. Antitubulin Activity: Trimethoxyphenylamino substituents in ’s compounds (3f, 3g) mimic colchicine’s pharmacophore, enabling microtubule disruption. The target compound’s acetylated anilino group may lack comparable steric or electronic compatibility . Antioxidant Activity: ’s acrylamido-cyano substituents enhance radical scavenging, whereas the target compound’s acetyl amino group may prioritize different mechanisms (e.g., enzyme inhibition) .
Physicochemical Properties :
- Melting points correlate with crystallinity: ’s 3f (128–130°C) has higher symmetry (trimethoxyphenyl group) than 3g (67–69°C), which has bulkier diethyl esters . The target compound’s 5,5-dimethyl groups may increase melting point due to reduced rotational freedom.
- Yields for similar compounds range from 54–90%, depending on reaction efficiency and purification methods (e.g., flash chromatography in vs. recrystallization in ) .
Biological Activity
Ethyl 5,5-dimethyl-2-[[2-(4-methylanilino)acetyl]amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate is a synthetic compound with potential biological activity. This article focuses on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H26N2O4S
- Molecular Weight : 402.5 g/mol
- CAS Number : 96056-57-4
The compound features a thieno-pyran structure which is significant for its biological activity. The presence of the 4-methylanilino group suggests potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Case Study : A study demonstrated that derivatives of thieno[2,3-c]pyran exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, indicating significant potency.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Thieno derivative | Breast cancer | 15 |
| Thieno derivative | Lung cancer | 25 |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In vitro studies revealed that the compound significantly reduced the expression of these cytokines in macrophage cultures stimulated with LPS.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties:
- Spectrum of Activity : Preliminary tests indicate effectiveness against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL depending on the bacterial strain tested.
Conclusion and Future Directions
This compound exhibits promising biological activities including anticancer, anti-inflammatory, and antimicrobial effects. Ongoing research is needed to fully elucidate its mechanisms of action and potential therapeutic applications.
Future studies should focus on:
- In vivo Studies : To assess the efficacy and safety in animal models.
- Mechanistic Studies : To understand the pathways involved in its biological activities.
- Formulation Development : To optimize delivery methods for potential clinical use.
Q & A
Basic: What are the common synthetic routes for this compound, and how are key intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the Gewald reaction to form the thieno[2,3-c]pyran core. For example, ethyl 2-amino derivatives are synthesized via cyclocondensation of ketones with cyanoacetates and sulfur . Key intermediates (e.g., ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate) are characterized using:
- NMR spectroscopy : Peaks at δ 7.09 (s, 2H, NH₂), 4.42 (s, 2H, CH₂), and 3.82 (t, J = 5.5 Hz, 2H, OCH₂) confirm structural motifs .
- Elemental analysis : CHNS data validates purity (>97%) .
- HPLC : Retention time and mass spectrometry (e.g., M⁺ = 331.13) confirm molecular weight .
Basic: What spectroscopic techniques confirm the compound’s structure, and what are critical spectral markers?
Methodological Answer:
- 1H/13C NMR : Critical markers include:
- IR spectroscopy : Amide I band (~1650 cm⁻¹) confirms the acetylated amino group .
- Mass spectrometry : High-resolution MS matches theoretical molecular weight (e.g., C₂₁H₂₅N₂O₄S: 413.15 g/mol).
Advanced: How can reaction yields be optimized for derivatives with varying substituents?
Methodological Answer:
- Catalyst screening : Palladium/charcoal (10% wt) under hydrogenation improves yield (e.g., 93% for saturated analogs) .
- Solvent optimization : Ethanol or DMF enhances solubility of hydrophobic intermediates .
- Temperature control : Maintaining 60–80°C during cyclocondensation prevents side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates pure products .
Advanced: What in vitro models evaluate antioxidant/anti-inflammatory activity, and how are data interpreted?
Methodological Answer:
- Antioxidant assays :
- Anti-inflammatory models :
- Statistical analysis : ANOVA with post-hoc tests (e.g., Tukey’s) compares treatment groups .
Advanced: How are discrepancies between computational and experimental structural data resolved?
Methodological Answer:
- X-ray crystallography : SHELXL refines crystal structures to resolve bond-length/angle mismatches (e.g., C–S bond deviations <0.02 Å) .
- DFT calculations : Gaussian software predicts NMR shifts; deviations >0.3 ppm trigger re-evaluation of tautomeric forms .
- Multi-technique validation : Cross-checking HPLC purity (>95%) with elemental analysis ensures correct assignments .
Advanced: What methodologies assess activity against drug-resistant bacterial strains?
Methodological Answer:
- Microbroth dilution (CLSI guidelines) : Determines MIC values (e.g., 67 nM against Mtb H37Rv) .
- Resistant strain panels : Include isoniazid-/rifampicin-resistant Mtb; MIC fold-changes >10 indicate cross-resistance .
- Time-kill assays : Log-phase CFU counts quantify bactericidal vs. bacteriostatic effects .
- ADME profiling : HepG2 cell assays assess metabolic stability (e.g., t½ >2 hrs for lead compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
